molecular formula C21H18Cl2F3N5O2 B2541476 (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile CAS No. 400076-75-7

(3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile

Cat. No.: B2541476
CAS No.: 400076-75-7
M. Wt: 500.3
InChI Key: YLAKBYPXAHCIQJ-VPUKRXIYSA-N
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Description

The compound (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile is a complex organic molecule that features a variety of functional groups, including nitrile, ether, and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperazine Derivative: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions.

    Ether Formation: The piperazine derivative is then reacted with an appropriate oxoethoxy compound to form the ether linkage.

    Imine Formation: The resulting compound undergoes a condensation reaction with an aldehyde or ketone to form the imine group.

    Final Coupling: The final step involves coupling the imine compound with 4-chlorobenzonitrile under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chloro groups on the pyridine and benzene rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine and pyridine rings.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the chloro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of its functional groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

What sets (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

(3E)-2-(4-chlorophenyl)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]iminopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2F3N5O2/c22-17-3-1-14(2-4-17)15(10-27)11-29-33-13-19(32)30-5-7-31(8-6-30)20-18(23)9-16(12-28-20)21(24,25)26/h1-4,9,11-12,15H,5-8,13H2/b29-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKBYPXAHCIQJ-VPUKRXIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON=CC(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CO/N=C/C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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